1-METHYL-N~3~,N~5~-BIS(5-METHYL-1,3-THIAZOL-2-YL)-1H-PYRAZOLE-3,5-DICARBOXAMIDE
Overview
Description
1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide is a complex organic compound that features a pyrazole core substituted with thiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyrazole Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds.
Thiazole Substitution: The thiazole groups can be introduced via nucleophilic substitution reactions, where the pyrazole core reacts with thiazole derivatives under suitable conditions.
Amidation: The final step involves the formation of the dicarboxamide groups through amidation reactions, often using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the thiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated thiazole derivatives, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide: can be compared with other pyrazole derivatives or thiazole-containing compounds.
1-methyl-3,5-dicarboxamide pyrazole: Lacks the thiazole substitution.
N,N’-bis(thiazol-2-yl) pyrazole: Lacks the methyl and dicarboxamide groups.
Uniqueness
The uniqueness of 1-methyl-N,N’-bis(5-methyl-1,3-thiazol-2-yl)-1H-pyrazole-3,5-dicarboxamide lies in its specific substitution pattern, which can impart unique chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-methyl-3-N,5-N-bis(5-methyl-1,3-thiazol-2-yl)pyrazole-3,5-dicarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O2S2/c1-7-5-15-13(23-7)17-11(21)9-4-10(20(3)19-9)12(22)18-14-16-6-8(2)24-14/h4-6H,1-3H3,(H,15,17,21)(H,16,18,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POCNZIJZYJZFEW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CC(=NN2C)C(=O)NC3=NC=C(S3)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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